molecular formula C20H26N2O4 B4907646 Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4907646
M. Wt: 358.4 g/mol
InChI Key: FRCDXAVVQLHXNV-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a cyclopentyl ester group, a 2-ethoxyphenyl substituent at position 4, and methyl groups at positions 1 and 4. The compound’s stereoelectronic properties are influenced by the ethoxyphenyl group (electron-donating via the ether oxygen) and the cyclopentyl ester, which may enhance lipophilicity compared to smaller esters like methyl or ethyl .

Properties

IUPAC Name

cyclopentyl 6-(2-ethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-4-25-16-12-8-7-11-15(16)18-17(13(2)22(3)20(24)21-18)19(23)26-14-9-5-6-10-14/h7-8,11-12,14,18H,4-6,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCDXAVVQLHXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(N(C(=O)N2)C)C)C(=O)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyclopentanone with ethyl acetoacetate, followed by cyclization with urea and subsequent alkylation with 2-ethoxybenzyl chloride. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of tetrahydropyrimidine derivatives. Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising results in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties:

  • Bacterial Inhibition : It has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .
  • Fungal Activity : In vitro tests revealed that the compound inhibits the growth of common fungal pathogens, making it a candidate for developing new antifungal agents .

Neuroprotective Effects

Neuroprotection is another area where this compound has garnered attention:

  • Mechanism : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .
  • Potential Applications : Its neuroprotective effects position it as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

  • Cytokine Inhibition : Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory disorders .
  • Therapeutic Implications : This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound involved administering varying doses to cultured cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against multiple microbial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing that it was particularly effective against resistant strains of bacteria that are challenging to treat with conventional antibiotics.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as Mycobacterium tuberculosis enoyl reductase (InhA), which plays a crucial role in the biosynthesis of mycolic acids. This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs often differ in ester groups, aryl substituents, or alkylation patterns. For example:

  • 2-(Trimethylsilyl)ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the cyclopentyl ester with a bulky 2-(trimethylsilyl)ethyl group and substitutes the 2-ethoxyphenyl with a 3,4-difluorophenyl moiety. This increases steric hindrance and electron-withdrawing effects, likely reducing solubility but enhancing metabolic stability .

Table 1: Key Substituent Comparisons

Compound Ester Group Aryl Substituent Key Features
Target Compound Cyclopentyl 2-ethoxyphenyl Moderate lipophilicity, EWG/EDG* balance
Analog () 2-(Trimethylsilyl)ethyl 3,4-difluorophenyl High steric bulk, strong EWG effects

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Structural and Conformational Analysis

Crystallographic studies of such compounds often employ SHELX for refinement () and ORTEP-3 for visualization (). The cyclopentyl group’s puckering, analyzed via Cremer-Pople parameters (), may adopt envelope or twist conformations, influencing molecular packing and solubility.

Table 2: Conformational Comparison of Cycloalkyl Esters

Ester Group Puckering Amplitude (Å) Predicted Solubility (LogP)
Cyclopentyl 0.4–0.6 2.8–3.2
Cyclohexyl 0.2–0.3 (chair) 3.5–4.0
2-(Trimethylsilyl)ethyl N/A 4.2–4.8

Research Findings and Implications

  • Biological Activity : The 2-ethoxyphenyl group’s electron-donating nature may enhance π-π stacking in enzyme active sites compared to halogenated analogs (e.g., 3,4-difluorophenyl in ), which prioritize hydrophobic interactions .
  • Thermodynamic Stability : The cyclopentyl ester’s puckering () could lower melting points relative to planar esters, improving bioavailability.

Biological Activity

Cyclopentyl 4-(2-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C20H26N2O4
  • Molecular Weight : 358.43144 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Pyrimidine derivatives are known to influence cellular processes such as nucleic acid synthesis and cell proliferation. Specifically, cyclopentyl derivatives may modulate the activity of enzymes involved in the pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Research on structurally related pyrimidine compounds has shown inhibition of bacterial growth in various strains. The mechanism often involves interference with bacterial nucleic acid synthesis or enzyme function essential for survival .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrimidine derivatives have been studied for their ability to modulate inflammatory responses through various signaling pathways:

  • Cytokine Modulation : Certain studies have demonstrated that pyrimidine compounds can reduce the production of pro-inflammatory cytokines in vitro and in vivo models .

Study 1: Synthesis and Biological Evaluation

A study conducted by Colombeau et al. (2008) focused on the synthesis of chloroethyl pyrimidine nucleosides and their biological evaluation. The findings revealed that these compounds significantly inhibited cell proliferation and migration in cancer cell lines . While not directly studying this compound, the results suggest a promising avenue for its potential applications in oncology.

Study 2: Antiviral Activity

Research has also explored the antiviral properties of pyrimidine derivatives. A study highlighted the inhibition of hepatitis E virus (HEV) replication by targeting specific enzymes in the nucleotide biosynthesis pathway. This suggests that similar compounds could be developed as antiviral agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth; interference with nucleic acid synthesis
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntiviralInhibition of HEV replication via nucleotide biosynthesis modulation

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